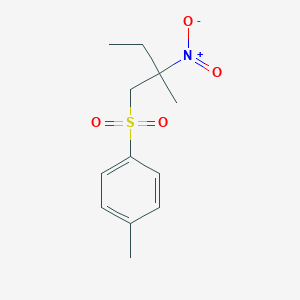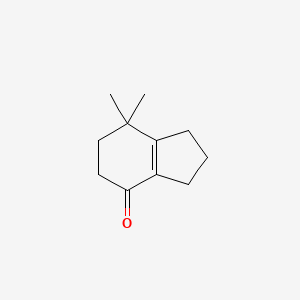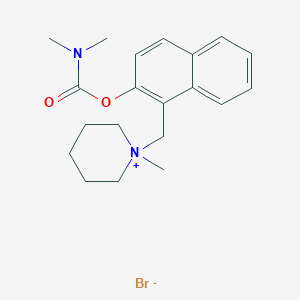![molecular formula C23H22N2S B14461674 N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline CAS No. 72924-70-0](/img/structure/B14461674.png)
N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline is a complex organic compound with the molecular formula C23H22N2S. This compound is known for its unique structure, which includes a naphthothiazole moiety linked to an aniline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline typically involves multi-step organic reactions. One common method involves the reaction of 2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl chloride with N,N-diethylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitronium tetrafluoroborate in sulfuric acid.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrogenated aniline derivatives.
Substitution: Nitro-substituted aniline derivatives.
Scientific Research Applications
N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)vinyl]aniline: Similar structure but with a vinyl group instead of an ethenyl group.
N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethyl]aniline: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline is unique due to its specific ethenyl linkage, which imparts distinct chemical and physical properties.
Properties
CAS No. |
72924-70-0 |
|---|---|
Molecular Formula |
C23H22N2S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-(2-benzo[e][1,3]benzothiazol-2-ylethenyl)-N,N-diethylaniline |
InChI |
InChI=1S/C23H22N2S/c1-3-25(4-2)19-13-9-17(10-14-19)11-16-22-24-23-20-8-6-5-7-18(20)12-15-21(23)26-22/h5-16H,3-4H2,1-2H3 |
InChI Key |
LTKBMTSSMGPMGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





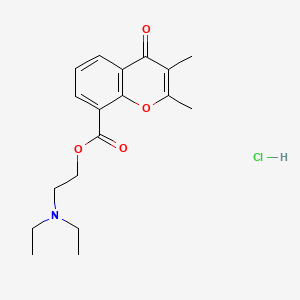
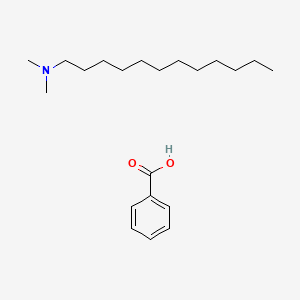
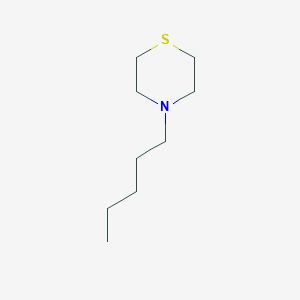
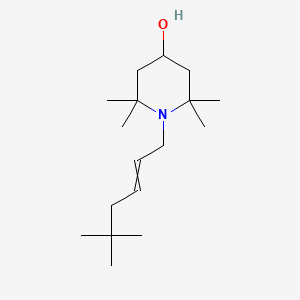

![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)
